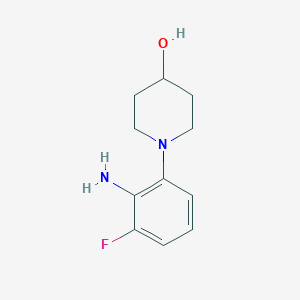

1-(2-Amino-3-fluorophenyl)piperidin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(2-Amino-3-fluorophenyl)piperidin-4-ol” is a chemical compound with the molecular formula C11H15FN2O . It is used for research and development .

Synthesis Analysis

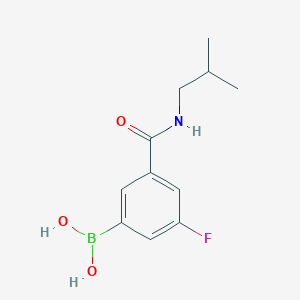

The synthesis of piperidin-4-ol derivatives, including “this compound”, has been reported in the literature . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1H NMR, 13C NMR, MS, and elemental analysis .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring with a hydroxyl group at the 4-position and a 2-amino-3-fluorophenyl group at the 1-position .Aplicaciones Científicas De Investigación

Synthesis and Receptor Binding Applications

- Arylcycloalkylamine Core in Antipsychotic Agents : Arylcycloalkylamines, including phenyl piperidines and their arylalkyl substituents, are crucial pharmacophoric groups in several antipsychotic agents. These components, exemplified in ligands for D2-like receptors, play a significant role in improving the potency and selectivity of binding affinity at these receptors. The synthesis of such agents indicates a nuanced relationship between the arylalkyl moieties and their effects on receptor selectivity and potency, suggesting a composite structure's responsibility for these properties (Sikazwe et al., 2009).

Advancements in Medicinal Chemistry

- Novel Antineoplastic Agents : Research into novel series of compounds, such as 1-[4-(2-aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, has shown potential in drug development, particularly in cancer treatment. These compounds have demonstrated cytotoxic properties, sometimes outperforming contemporary anticancer drugs, with notable tumor-selective toxicity and the ability to modulate multi-drug resistance. Their action mechanisms include apoptosis induction and modulation of mitochondrial functions, presenting a promising avenue for antineoplastic drug candidates (Hossain et al., 2020).

Exploration in Spiropiperidine Synthesis

- Spiropiperidines in Drug Discovery : The exploration of three-dimensional chemical space has led to increased interest in spiropiperidines in drug discovery programs. Methodologies for constructing spiropiperidines, including strategies for forming the spiro-ring on a preformed piperidine ring, have been reviewed, highlighting their potential in synthesizing natural products and contributing to drug discovery projects. This review underscores the synthetic versatility of the piperidine ring and its derivatives in medicinal chemistry (Griggs et al., 2018).

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing. If it comes in contact with skin or eyes, it should be rinsed cautiously with water for several minutes . In case of accidental release, spills should be prevented from entering sewers, watercourses, or low areas .

Direcciones Futuras

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(2-Amino-3-fluorophenyl)piperidin-4-ol”, is an important task of modern organic chemistry .

Mecanismo De Acción

Target of Action

The primary target of 1-(2-Amino-3-fluorophenyl)piperidin-4-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .

Mode of Action

This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound . The compound also contains two or more lipophilic groups, which is a common feature of most CCR5 antagonists .

Biochemical Pathways

The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering the cell .

Result of Action

The result of the action of this compound is the prevention of HIV-1 entry into the cell . By blocking the CCR5 receptor, the compound inhibits the ability of HIV-1 to infect the cell .

Análisis Bioquímico

Biochemical Properties

1-(2-Amino-3-fluorophenyl)piperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with the chemokine receptor CCR5, which is a G-protein coupled receptor involved in the entry of HIV-1 into host cells . The interaction between this compound and CCR5 involves binding to the receptor, potentially inhibiting its function and preventing HIV-1 from entering the cells.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with CCR5 can lead to changes in cell signaling pathways that are crucial for HIV-1 entry and replication . Additionally, this compound may impact gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, its binding to CCR5 involves a strong salt-bridge interaction with the receptor’s basic nitrogen atom . This interaction can inhibit the receptor’s function, thereby preventing HIV-1 from entering host cells. Additionally, this compound may modulate the activity of other enzymes and proteins involved in cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions . Its degradation and long-term effects on cellular function can vary depending on the specific experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as inhibiting HIV-1 entry into host cells . At higher doses, it may cause toxic or adverse effects. Studies have shown that high doses of this compound can lead to cellular toxicity, including apoptosis and necrosis . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic substances . Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of key enzymes in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to various proteins, affecting its localization and accumulation within specific cellular compartments.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the plasma membrane, where it can interact with membrane-bound receptors such as CCR5 . Additionally, this compound may be transported to other organelles, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism.

Propiedades

IUPAC Name |

1-(2-amino-3-fluorophenyl)piperidin-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2O/c12-9-2-1-3-10(11(9)13)14-6-4-8(15)5-7-14/h1-3,8,15H,4-7,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJYMGLIOAKLEBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=C(C(=CC=C2)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-acetyl-1-(3,4-dimethoxyphenethyl)-6-methyl-2-oxo-1,2-dihydro-3-pyridinyl]-4-chlorobenzenecarboxamide](/img/structure/B2580289.png)

![1-[3-(Ethylamino)-3-oxopropyl]-4-fluorosulfonyloxybenzene](/img/structure/B2580295.png)

![N-[[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-2-oxochromene-3-carboxamide](/img/structure/B2580296.png)

![7-(2-Trimethylsilylethoxymethyl)pyrrolo[2,3-c]pyridazine-6-carboxylic acid](/img/structure/B2580301.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2580302.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(4-fluorophenyl)-2,2-dimethylpropyl]amino}acetamide](/img/structure/B2580303.png)

![2-{1-[(5-chloro-2-thienyl)sulfonyl]piperidin-4-yl}-N-(4-methylbenzyl)acetamide](/img/structure/B2580306.png)

![N-Methyl-N-[2-oxo-2-[3-[(2-oxopyrrolidin-1-yl)methyl]pyrrolidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2580308.png)

![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzyl)thio]quinazolin-4-amine](/img/structure/B2580309.png)